Bis(2,5-xylyl) 2,6-xylyl phosphate
Description
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P. It is composed of 24 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Properties
CAS No. |
73179-49-4 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
bis(2,5-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-18(3)22(14-16)26-29(25,27-23-15-17(2)11-13-19(23)4)28-24-20(5)8-7-9-21(24)6/h7-15H,1-6H3 |
InChI Key |
MLQDYCDXZXXXKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)OC3=C(C=CC=C3C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(2,5-xylyl) 2,6-xylyl phosphate typically involves the reaction of phosphorus oxychloride with 2,5-xylenol and 2,6-xylenol. The reaction is carried out in the presence of a catalyst and a solvent at elevated temperatures. The process involves heating phosphorus oxychloride, a catalyst, a water absorbent, and a solvent to 110-115°C, followed by the dropwise addition of 2,5-xylenol and 2,6-xylenol. The reaction mixture is then heated to 145-150°C to obtain the desired product .
Chemical Reactions Analysis
Bis(2,5-xylyl) 2,6-xylyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding phosphates and phenols .
Scientific Research Applications
Bis(2,5-xylyl) 2,6-xylyl phosphate is a chemical compound with the molecular formula C24H27O4P . Based on the search results, this compound, along with related chemicals like tricresyl phosphate (TCP) and trixylyl phosphate (TXP), finds use in a variety of industrial applications, primarily due to their properties as flame retardants and plasticizers .
Applications in Industry
This compound, as a tri-aryl phosphate ester, is manufactured through the reaction of phosphorus oxychloride with phenols, methylphenols (cresols), or dimethylphenols (xylenols) . These chemicals are used as flame retardants, plasticizers, and lubricating agents . The specific applications include:
- Plastics and Polymers : Used in PVC, polyurethanes, polystyrene, PC/ABS blends, rubber, cellulose-based materials, and resins .
- Construction Products
- Fabric, Textile, and Leather Products
- Adhesives and Sealant Products
- Paint and Coating Products
- Lubricant and Grease Products
- Fuel, Oil, and Fuel Oil Additives
Trixylyl phosphate may have a worldwide annual production volume of approximately 9500–9675 tonnes/year .
Analogous Compounds: Research and Applications
While specific case studies and detailed research findings focusing solely on this compound are not available in the provided search results, research on related compounds such as bis-benzimidazolium salts and bis-triazoles provides insight into potential applications and research directions.
Anti-cancer activity
Meta-xylyl linked bis-benzimidazolium salts have shown anti-proliferation efficacy on human colon cancer cell lines . These salts exhibited dose-dependent cytotoxicity towards colon cancer cells, with some displaying IC50 values as low as 0.1–0.2 μM . The anti-proliferation activity of these compounds was more pronounced than that of the reference drug 5-fluorouracil .
Thymidine Phosphorylase (TP) Inhibition
Novel series of bis-1,2,4-triazoles exhibit significant biological activity, including strong TP inhibition and broad-spectrum antimicrobial effects . These compounds show potential as anti-tumor agents .
Flame Retardants
Phosphate esters, including those containing xylyl groups, are used as flame retardants . These organophosphorus compounds are added to various materials to reduce their flammability .
Mechanism of Action
The mechanism of action of Bis(2,5-xylyl) 2,6-xylyl phosphate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Bis(2,5-xylyl) 2,6-xylyl phosphate can be compared with other similar compounds such as Bis(2,6-xylyl) 2,5-xylyl phosphate and Bis(2-ethylhexyl) phosphate. While these compounds share some structural similarities, this compound is unique in its specific arrangement of xylyl groups and its resulting properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Bis(2,5-xylyl) 2,6-xylyl phosphate, and how can purity be optimized?
- Answer : Synthesis typically involves phosphorylation of the xylyl alcohol precursors using phosphorylating agents (e.g., POCl₃) under anhydrous conditions. Key steps include:
- Step 1 : Purify starting materials (2,5-xylyl alcohol and 2,6-xylyl alcohol) via recrystallization or column chromatography.
- Step 2 : Conduct phosphorylation in a controlled environment (e.g., inert gas, <5% moisture) at 60–80°C for 12–24 hours.
- Step 3 : Quench the reaction with ice-cold water and extract the product using dichloromethane.
- Purity Optimization : Use HPLC (C18 column, acetonitrile/water gradient) or preparative TLC to isolate the product. Confirm purity via <sup>31</sup>P NMR (δ: −2 to −4 ppm for phosphate esters) and elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to minimize inhalation risks .
- Storage : Store in airtight, light-resistant containers at −20°C to prevent hydrolysis. Avoid contact with oxidizing agents (e.g., HNO₃) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Consult SDS for compound-specific disposal guidelines .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic techniques:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm).
- <sup>31</sup>P NMR : Verify phosphate ester linkage (single peak at δ −3 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]<sup>+</sup> (expected m/z: calculated based on molecular formula).
- FT-IR : Detect P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the thermal stability and degradation pathways of this compound under varying conditions?
- Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition temperatures.
- GC-MS Degradation Studies : Heat the compound at 150°C for 24 hours in sealed vials. Analyze volatile degradation products (e.g., xylenols) via GC-MS with DB-5 columns.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.
- Table : Example degradation
| Temperature (°C) | Time (h) | Major Degradation Product | Yield (%) |
|---|---|---|---|
| 120 | 24 | 2,5-Xylenol | 5 |
| 150 | 24 | 2,6-Xylenol | 12 |
Q. What experimental designs are suitable for studying the compound’s interactions in catalytic or polymer systems?
- Answer :
- Factorial Design : Optimize reaction parameters (e.g., catalyst loading, temperature) using a 2<sup>k</sup> factorial approach. For example:
- Factors : Catalyst (0.1–1.0 mol%), temperature (80–120°C).
- Response Variables : Reaction yield, polymer molecular weight (GPC).
- Mechanistic Probes : Use <sup>31</sup>P NMR to track phosphate group reactivity during catalysis.
- DFT Calculations : Model transition states to predict regioselectivity in phosphorylation reactions .
Q. How can contradictory data on the compound’s solubility or reactivity be resolved methodologically?
- Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, humidity <5%).
- High-Throughput Screening : Test solubility in 96-well plates with solvents of varying polarity (e.g., hexane to DMSO).
- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC for purity assessment).
- Error Analysis : Quantify uncertainties using standard deviations from triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
